2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-2-12-11(7-17)14(22)20-15(19-12)23-8-13(21)18-10-5-3-9(16)4-6-10/h3-6H,2,8H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYQECJQSNIKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves the reaction of 5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinethiol with 4-fluoroaniline . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group participates in nucleophilic displacement reactions, particularly during synthesis. For example, the compound is synthesized via alkylation of a pyrimidine-2-thiol precursor with 2-chloro-N-(4-fluorophenyl)acetamide under basic conditions :
-
Reagents : 2-chloro-N-(4-fluorophenyl)acetamide, anhydrous K₂CO₃ or KOH.
-
Solvent : Dry DMF or acetone.
-
Conditions : Stirring at room temperature (8–10 hours), followed by acidification with acetic acid .
The reaction proceeds via deprotonation of the thiol to form a thiolate ion, which attacks the electrophilic carbon of the chloroacetamide derivative. This step is critical for introducing the acetamide side chain.
Spectroscopic Validation :
-
IR : Absorption at 3282–3290 cm⁻¹ (N-H stretch), 2221–2229 cm⁻¹ (C≡N stretch), and 1654–1683 cm⁻¹ (C=O stretch) .
-
¹H NMR : A singlet at δ 4.10–4.18 ppm corresponds to the -S-CH₂- group, confirming successful alkylation .
Cyclization Reactions
The pyrimidinone core facilitates Thorpe-Ziegler cyclization under basic conditions, forming fused heterocycles . For example, treatment with KOH in DMF promotes intramolecular cyclization, yielding thieno[2,3-b]pyridine derivatives :
-
Key Step : Base-induced deprotonation and cyclization of intermediate thioethers.
-
Outcome : Formation of a six-membered ring fused to the pyrimidine core.
Hydrogen Bonding and Biological Interactions
The acetamide (-NHCO-) and pyrimidinone (-C=O) groups act as hydrogen bond donors/acceptors, influencing molecular recognition in biological systems :
-
Acetamide : Participates in H-bonding with enzyme active sites (e.g., cyclooxygenase-2 inhibition in anti-inflammatory applications) .
-
Pyrimidinone : Enhances binding affinity to kinases or receptors via polar interactions.
Functional Group Compatibility
The compound’s stability under synthetic conditions is notable:
-
pH Sensitivity : Stable in mild acidic/basic conditions but prone to hydrolysis in strong acids/bases .
Table 1: Key Reaction Pathways and Outcomes
Table 2: Spectroscopic Data for Synthetic Derivatives
| Compound ID | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ESI-MS (m/z) |
|---|---|---|---|
| C1 | 3290 (N-H), 2221 (C≡N) | 4.12 (-S-CH₂-), 7.05–7.72 (Ar-H) | 415.1 [M⁺] |
| C6 | 3282 (N-H), 821 (C-Cl) | 4.13 (-S-CH₂-), 7.09–7.72 (Ar-H) | 431.9 [M⁺] |
| C11 | 3259 (N-H), 1512 (NO₂) | 4.18 (-S-CH₂-), 7.15–7.80 (Ar-H) | 459.9 [M⁺] |
Synthetic Optimization Challenges
Scientific Research Applications
The compound “2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-fluorophenyl)acetamide” is a member of the pyrimidine family and has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antiviral and anticancer research. Below is a detailed exploration of its applications, supported by scientific findings and case studies.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against viral infections such as Zika virus (ZIKV) and Hepatitis C virus (HCV).
- Zika Virus Inhibition : Research indicates that derivatives of this compound can inhibit ZIKV replication by targeting the NS5 RNA-dependent RNA polymerase (RdRp). For instance, a closely related compound demonstrated effective binding to the RdRp, showing promising results in vitro with an EC50 value indicating significant antiviral activity . Molecular docking studies revealed that the compound forms stable interactions with key residues in the RdRp, suggesting a mechanism for its inhibitory action.
- HCV Targeting : Similar structural analogs have been identified as potent inhibitors of HCV RdRp, with IC50 values in low micromolar ranges, demonstrating their potential as therapeutic agents against chronic viral infections .
Anticancer Properties
The compound has also been evaluated for its anticancer potential.
- Mechanism of Action : Studies have shown that derivatives can induce apoptosis in cancer cell lines through various pathways. For example, compounds with similar structures have been reported to inhibit cell proliferation and induce cell cycle arrest in human cancer cells .
- Case Studies : A series of synthesized compounds based on this structure were tested against different cancer cell lines, revealing significant cytotoxic activities comparable to established chemotherapeutics. The presence of specific substituents on the pyrimidine ring was found to enhance activity against certain cancer types .
Antimicrobial Activity
In addition to antiviral and anticancer properties, the compound has shown promise in antimicrobial applications.
- In Vitro Studies : Some derivatives were evaluated for their efficacy against bacterial strains, demonstrating potent antimicrobial activity comparable to standard antibiotics. This suggests potential applications in treating infections resistant to conventional therapies .
Table 1: Summary of Biological Activities
| Activity Type | Target Pathogen/Cell Line | IC50/EC50 Value | Mechanism |
|---|---|---|---|
| Antiviral | Zika Virus | EC50 = 8.84 μM | Inhibition of NS5 RdRp |
| Antiviral | Hepatitis C Virus | IC50 = 0.089 μM | Inhibition of NS5B RdRp |
| Anticancer | Various Cancer Cell Lines | IC50 = varies | Induction of apoptosis |
| Antimicrobial | E. coli | pMIC(ec) = 2.50 μM/mL | Disruption of bacterial function |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Cyano Group | Enhances antiviral activity |
| Fluorophenyl Group | Increases binding affinity |
| Ethyl Substituent | Modulates cytotoxicity |
Mechanism of Action
The mechanism of action of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Structural Analogues
The compound shares a core pyrimidinyl sulfanyl acetamide scaffold with several derivatives, differing in substituents that modulate pharmacological activity. Key structural analogs include:
Key Structural Insights :
- Cyano vs.
- Fluorophenyl vs. Trifluoromethylphenyl : The 4-fluorophenyl group (target) optimizes π-π stacking in MMP-9’s hydrophobic pocket, while bulkier 4-CF₃Ph () may hinder binding.
Pharmacological Activity
- MMP-9 Inhibition : The target compound’s lead analog (N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide) exhibits a KD = 320 nM , superior to early leads (KD = 2.1 µM) due to enhanced hydrophobic interactions .
- Metastasis Suppression : Analogs disrupt proMMP-9 binding to α4β1 integrin and CD44, inhibiting EGFR signaling and tumor cell migration .
- Enzyme Selectivity: Unlike JNJ0966 (KD = 5.0 µM for proMMP-9), the target compound’s ethyl and cyano groups confer selectivity over other MMP isoforms .
Analytical Data
Biological Activity
The compound 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-fluorophenyl)acetamide is a member of the pyrimidine derivative family, which has garnered attention for its potential biological activities, particularly in antiviral and antimicrobial contexts. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H15FN4OS
- Molecular Weight : 302.36 g/mol
The specific arrangement of functional groups in this compound contributes to its biological properties.
Biological Activity Overview
Research has indicated that derivatives of pyrimidine, including the studied compound, exhibit significant biological activities. Notably, they have been explored for their antiviral properties against various viruses, including Zika virus (ZIKV) and Hepatitis C virus (HCV).
Antiviral Activity
-
Mechanism of Action :
- The compound targets viral RNA-dependent RNA polymerases (RdRp), which are crucial for viral replication. Studies have shown that similar pyrimidine derivatives inhibit the activity of HCV RdRp with IC50 values in the low micromolar range (e.g., 0.089 μM to 0.102 μM) .
- Molecular docking studies suggest that these compounds bind effectively to the RdRp enzyme's active site, disrupting its function and thereby inhibiting viral replication .
- Case Studies :
Comparative Biological Activity Table
| Compound Name | Target Virus | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | ZIKV | TBD | Inhibition of RdRp |
| Compound A (5-cyano-6-aryl-2-thiouracil) | HCV | 3.8 | Inhibition of NS5B RdRp |
| Compound B (2-hydroxylphenethyl sulfanyl-pyrimidines) | HCV | TBD | Inhibition of NS5B RdRp |
Additional Biological Activities
Beyond antiviral effects, some studies have indicated potential antibacterial properties associated with similar pyrimidine derivatives. For instance, modifications in the molecular structure have led to enhanced activity against Gram-positive bacteria, suggesting a broader spectrum of biological activity.
Q & A
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodology : Implement Process Analytical Technology (PAT) tools (e.g., in-line Raman spectroscopy) for real-time monitoring. Optimize crystallization conditions (anti-solvent addition rate, seeding) to control polymorph formation .
Data Contradiction Resolution
- Example : If HPLC purity data conflicts with NMR integration ratios, perform spiking experiments with suspected impurities and re-analyze using 2D NMR (HSQC, HMBC) to resolve signal overlaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
